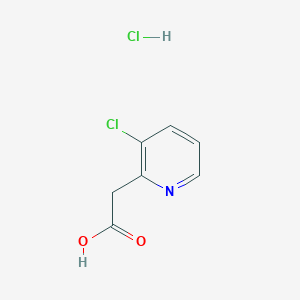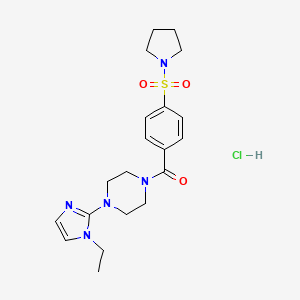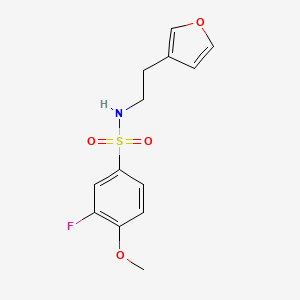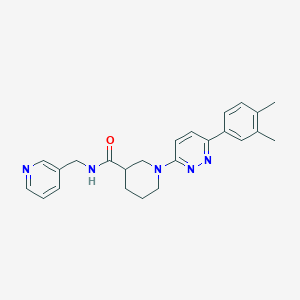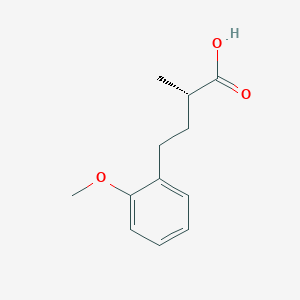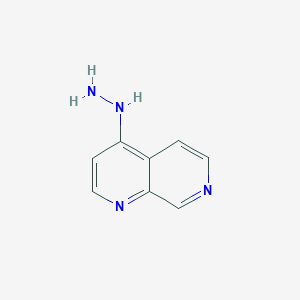
4-肼基-1,7-萘啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydrazinyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a hydrazine group attached to the fourth position of the 1,7-naphthyridine ring system
科学研究应用
4-Hydrazinyl-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as an anticancer and antimicrobial agent.
作用机制
Target of Action
It’s worth noting that 1,8-naphthyridines, a related class of compounds, have been found to exhibit diverse biological activities and are used in the treatment of bacterial infections .
Biochemical Pathways
Related compounds such as 1,8-naphthyridines have been found to have wide applicability in medicinal chemistry .
Result of Action
Related compounds have been found to exhibit antimicrobial and anticancer activities .
生化分析
Biochemical Properties
Naphthyridine derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities, including anticancer, antimalarial, anti-inflammatory, and antiallergic activities
Cellular Effects
It is known that naphthyridine derivatives can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-1,7-naphthyridine typically involves the reaction of 1,7-naphthyridine with hydrazine hydrate. One common method includes the cyclization of 2-cyano-3-pyridylacetonitrile under microwave-promoted conditions, which is both efficient and eco-friendly . The reaction is carried out in the presence of a suitable catalyst and solvent, often resulting in high yields and purity.
Industrial Production Methods: While specific industrial production methods for 4-Hydrazinyl-1,7-naphthyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions: 4-Hydrazinyl-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the hydrazine group, leading to different functionalized derivatives.
Substitution: The hydrazine group can participate in substitution reactions, forming new bonds with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached to the naphthyridine ring system .
相似化合物的比较
1,8-Naphthyridine: Known for its diverse biological activities and use in drug development.
2,7-Naphthyridine: Exhibits antimicrobial and anticancer properties.
1,5-Naphthyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: 4-Hydrazinyl-1,7-naphthyridine stands out due to the presence of the hydrazine group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials with specialized functions.
属性
IUPAC Name |
1,7-naphthyridin-4-ylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-12-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPXMAYTGSCHRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=CC(=C21)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2396290.png)
![2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile](/img/structure/B2396291.png)
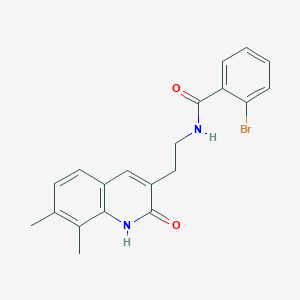
![5-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2396296.png)
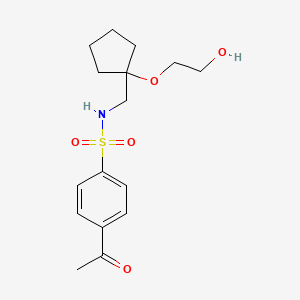
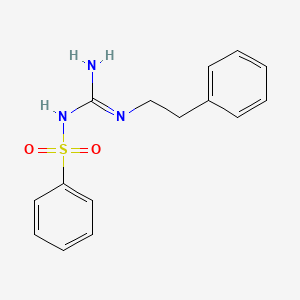
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2396299.png)
![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2396302.png)
